molecular formula C26H26ClF6NO5 B12427371 1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride

1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride

Cat. No.: B12427371
M. Wt: 581.9 g/mol
InChI Key: LLYLBEQEAUKJEK-UHFFFAOYSA-N
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Description

1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromen-3-yl intermediate, followed by the introduction of the piperidine-4-carboxylic acid moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The trifluoromethyl and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly those with fluorinated functional groups.

    Biology: It serves as a probe for studying biological processes involving fluorinated compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their activity. The chromen-3-yl moiety may also play a role in binding to specific receptors or enzymes, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride is unique due to its combination of trifluoromethyl and trifluoroethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26ClF6NO5

Molecular Weight

581.9 g/mol

IUPAC Name

1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C26H25F6NO5.ClH/c27-25(28,29)15-38-22-4-1-16(10-21(22)26(30,31)32)13-36-20-3-2-19-9-17(14-37-23(19)11-20)12-33-7-5-18(6-8-33)24(34)35;/h1-4,9-11,18H,5-8,12-15H2,(H,34,35);1H

InChI Key

LLYLBEQEAUKJEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC3=C(C=C(C=C3)OCC4=CC(=C(C=C4)OCC(F)(F)F)C(F)(F)F)OC2.Cl

Origin of Product

United States

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